molecular formula C5H7BrO B11713814 6-bromo-3,4-dihydro-2H-pyran

6-bromo-3,4-dihydro-2H-pyran

Cat. No.: B11713814
M. Wt: 163.01 g/mol
InChI Key: IHGPXNSUAOPQKO-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydro-2H-pyran is an organic compound characterized by a six-membered ring containing one oxygen atom and a bromine atom attached to the fourth carbon. This compound is a derivative of 3,4-dihydro-2H-pyran, which is a versatile building block in organic synthesis due to its reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3,4-dihydro-2H-pyran typically involves the bromination of 3,4-dihydro-2H-pyran. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyran derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3,4-dihydro-2H-pyran.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

The major products formed from these reactions include various substituted pyrans, which can be further functionalized for specific applications .

Scientific Research Applications

6-Bromo-3,4-dihydro-2H-pyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-3,4-dihydro-2H-pyran involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds. The oxygen atom in the pyran ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3,4-dihydro-2H-pyran is unique due to the presence of the bromine atom, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C5H7BrO

Molecular Weight

163.01 g/mol

IUPAC Name

6-bromo-3,4-dihydro-2H-pyran

InChI

InChI=1S/C5H7BrO/c6-5-3-1-2-4-7-5/h3H,1-2,4H2

InChI Key

IHGPXNSUAOPQKO-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(OC1)Br

Origin of Product

United States

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